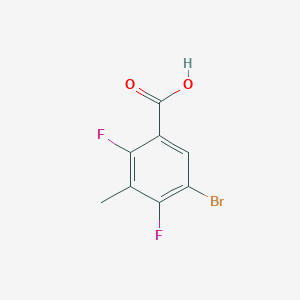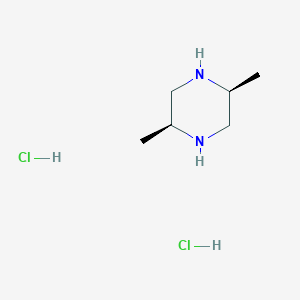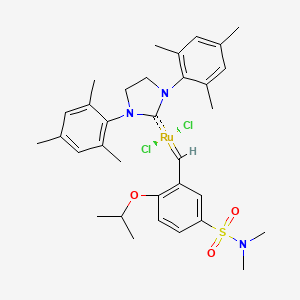
Zhan Catalyst-1B, 96%
Vue d'ensemble
Description
Zhan Catalyst-1B, also known as (1,3-dimesitylimidazolidin-2-ylidene) (5- (N,N-dimethylsulfamoyl)-2-isopropoxybenzylidene)ruthenium (VI) chloride, is a type of ruthenium-based organometallic complex . It is used in olefin metathesis . The catalyst is a light-green to brown solid .
Molecular Structure Analysis
The molecular formula of Zhan Catalyst-1B is C33H43Cl2N3O3RuS . It has a molecular weight of 733.76 g/mol . The InChI code is 1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16 (3)20 (17 (4)10-14)22-7-8-23 (13-22)21-18 (5)11-15 (2)12-19 (21)6;1-9 (2)16-12-7-6-11 (8-10 (12)3)17 (14,15)13 (4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 .Chemical Reactions Analysis
Zhan Catalyst-1B is used in olefin metathesis . It is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols .Physical and Chemical Properties Analysis
Zhan Catalyst-1B is a light-green to brown solid . It has a molecular weight of 733.76 g/mol . It is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols .Applications De Recherche Scientifique
N-Alkylation of Indole
A study by Shi et al. (2014) demonstrated the use of Zhan-1B catalyst combined with chiral phosphoric acid in N-alkylation of indole via ring-closing metathesis/double bond isomerization/Mannich reaction cascade. This process led to the synthesis of enantioenriched γ-lactams with high yield and enantiomeric excess (up to 92% yield and 95% ee) (Shi, Wang, Yin, & You, 2014).
Transesterification for Biodiesel Production
Borah et al. (2019) explored the synthesis of an efficient and low-cost heterogeneous catalyst from waste eggshells, doped with Zn, for transesterification of waste cooking oil. The study found that the Zn doped CaO nanocatalysts showed promising results in biodiesel production with a conversion rate of 96.74% (Borah, Das, Das, Bhuyan, & Deka, 2019).
Olefin Metathesis Catalysts
Shinde et al. (2012) reported on the Hoveyda-Grubbs type olefin metathesis catalysts, commercially available as Zhan catalyst-1B. These catalysts, immobilized on mesoporous molecular sieves with different pore sizes, showed significant increases in activity with larger pore sizes, particularly in reactions like ring-closing metathesis (RCM) of (−)-β-citronellene and metathesis of 1-decene (Shinde, Žilková, Hanková, & Balcar, 2012).
Methanol Synthesis from CO2 Hydrogenation
Bowker et al. (2022) investigated the role of βPdZn alloy in Pd/ZnO catalysts for the hydrogenation of CO2 to methanol. The study emphasized the synergy between Pd and ZnO, showing that the β-PdZn 1:1 alloy is crucial for catalysis, significantly impacting the process of converting CO2 to methanol (Bowker et al., 2022).
Steam Reforming of Methanol
Matter et al. (2004) examined Zr-containing CuO/ZnO catalysts for steam reforming of methanol to produce hydrogen. The study found that these catalysts did not require prereduction to achieve good activity, suggesting their potential in efficient hydrogen production (Matter, Braden, & Ozkan, 2004).
Mécanisme D'action
Target of Action
Zhan Catalyst-1B, also known as [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium, is a type of ruthenium-based organometallic complex . Its primary target is olefins, specifically in olefin metathesis reactions . Olefin metathesis is a type of organic reaction that entails the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .
Mode of Action
The Zhan Catalyst-1B interacts with its targets (olefins) through a process known as metathesis . In this process, double bonds between carbon atoms in olefins are broken and reformed in a way that the carbon atoms are rearranged . This rearrangement leads to the formation of new olefins .
Biochemical Pathways
The primary biochemical pathway affected by Zhan Catalyst-1B is the olefin metathesis pathway . The catalyst facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins . This process can be used to create a wide range of organic compounds, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s worth noting that zhan catalyst-1b is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This solubility profile can influence its availability in different reaction environments.
Result of Action
The primary result of Zhan Catalyst-1B’s action is the formation of new olefins through the process of metathesis . This can lead to the synthesis of a wide range of organic compounds, depending on the specific olefins involved in the reaction . For example, it has been utilized for N-alkylation of indole through a ring-closing metathesis/double bond isomerization/Mannich reaction cascade .
Action Environment
The action of Zhan Catalyst-1B can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability in the reaction environment . Additionally, it has been noted that Zhan Catalyst-1B can be recovered and recycled by simple precipitation or filtration, offering a great advantage in recyclable utility . This suggests that the catalyst’s action, efficacy, and stability can be influenced by the specific conditions of the reaction environment, including the presence of certain solvents and the ability to recover and reuse the catalyst .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURKCRXVAJQS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O3RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918870-76-5 | |
| Record name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

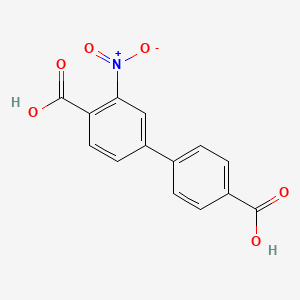
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

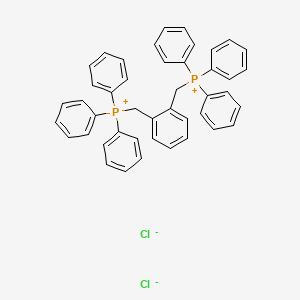

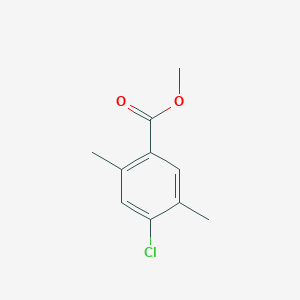


![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
